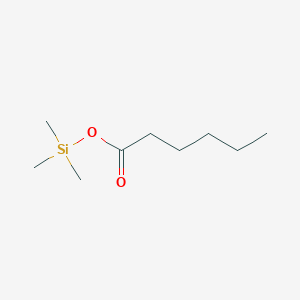
Hexanoic acid, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, trimethylsilyl ester, also known as TMS hexanoate, is a chemical compound that is widely used in scientific research. It is a derivative of hexanoic acid, a naturally occurring fatty acid found in many foods. TMS hexanoate is often used as a reagent in organic synthesis and as a reference standard in analytical chemistry. In
Mecanismo De Acción
Hexanoic acid, trimethylsilyl ester hexanoate is an ester that can be hydrolyzed by esterases in the body to release hexanoic acid and trimethylsilanol. Hexanoic acid is a fatty acid that can be metabolized by the body to produce energy. Trimethylsilanol is a volatile compound that can be excreted in the breath and urine.
Efectos Bioquímicos Y Fisiológicos
Hexanoic acid, trimethylsilyl ester hexanoate has no known direct biochemical or physiological effects on the body. However, hexanoic acid, the hydrolysis product of Hexanoic acid, trimethylsilyl ester hexanoate, has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. It has also been implicated in the regulation of appetite and energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexanoic acid, trimethylsilyl ester hexanoate is a stable compound that can be easily synthesized and purified. It is also a volatile compound that can be easily detected by GC-MS analysis. However, Hexanoic acid, trimethylsilyl ester hexanoate is not a natural compound and may not accurately reflect the metabolism of hexanoic acid in the body. It is also a toxic compound that should be handled with care.
Direcciones Futuras
There are several future directions for research on Hexanoic acid, trimethylsilyl ester hexanoate. One direction is to investigate its potential as a biomarker for metabolic disorders such as diabetes and obesity. Another direction is to explore its use as a therapeutic agent for microbial infections and inflammatory diseases. Additionally, further research is needed to understand the metabolism and physiological effects of hexanoic acid in the body.
Métodos De Síntesis
Hexanoic acid, trimethylsilyl ester hexanoate can be synthesized by reacting hexanoic acid with trimethylsilyl chloride in the presence of a catalyst such as triethylamine. The reaction produces Hexanoic acid, trimethylsilyl ester hexanoate and hydrochloric acid as byproducts. The product can be purified by distillation or column chromatography.
Aplicaciones Científicas De Investigación
Hexanoic acid, trimethylsilyl ester hexanoate is widely used in scientific research as a reference standard in gas chromatography-mass spectrometry (GC-MS) analysis. It is used to identify and quantify fatty acid methyl esters in biological samples such as blood, urine, and tissues. Hexanoic acid, trimethylsilyl ester hexanoate is also used as a reagent in organic synthesis to introduce the hexanoate group into molecules.
Propiedades
Número CAS |
14246-15-2 |
|---|---|
Nombre del producto |
Hexanoic acid, trimethylsilyl ester |
Fórmula molecular |
C9H20O2Si |
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
trimethylsilyl hexanoate |
InChI |
InChI=1S/C9H20O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
CYXNJMDACJPPRR-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)O[Si](C)(C)C |
SMILES canónico |
CCCCCC(=O)O[Si](C)(C)C |
Sinónimos |
Hexanoic acid trimethylsilyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



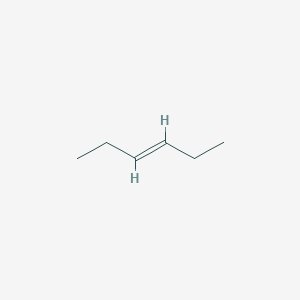

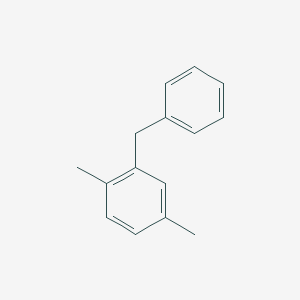
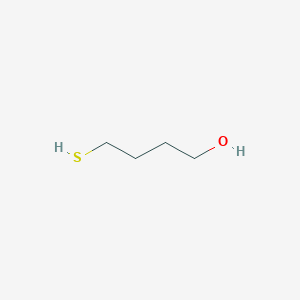
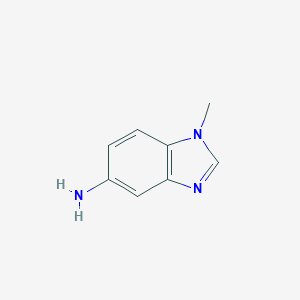
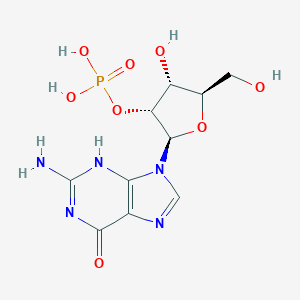
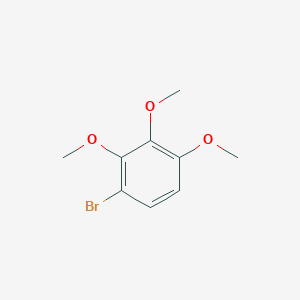
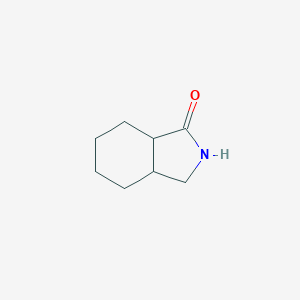
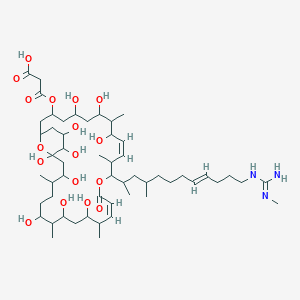
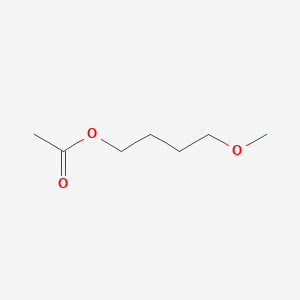
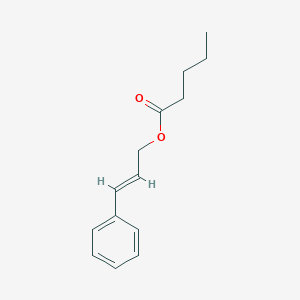
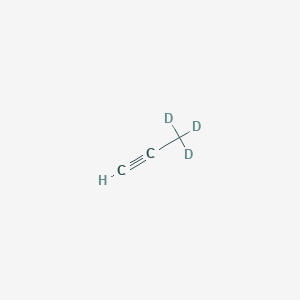
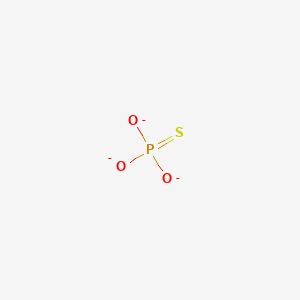
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)